1-butyl-5-nitro-1H-pyrazole 1-butyl-5-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13575998
InChI: InChI=1S/C7H11N3O2/c1-2-3-6-9-7(10(11)12)4-5-8-9/h4-5H,2-3,6H2,1H3
SMILES: CCCCN1C(=CC=N1)[N+](=O)[O-]
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

1-butyl-5-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC13575998

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

1-butyl-5-nitro-1H-pyrazole -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 1-butyl-5-nitropyrazole
Standard InChI InChI=1S/C7H11N3O2/c1-2-3-6-9-7(10(11)12)4-5-8-9/h4-5H,2-3,6H2,1H3
Standard InChI Key GEBXQFAZHRJQCZ-UHFFFAOYSA-N
SMILES CCCCN1C(=CC=N1)[N+](=O)[O-]
Canonical SMILES CCCCN1C(=CC=N1)[N+](=O)[O-]

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The core structure of 1-butyl-5-nitro-1H-pyrazole consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). The butyl group (-C4H9) occupies the N1 position, while the nitro group (-NO2) is para to the adjacent nitrogen at C5. This substitution pattern creates distinct electronic effects: the electron-donating alkyl group at N1 contrasts with the electron-withdrawing nitro group at C5, potentially influencing the compound’s tautomeric equilibrium and reactivity.

The IUPAC name, 1-butyl-5-nitropyrazole, unambiguously defines substituent positions. The SMILES notation (CCCCN1C(=CC=N1)N+[O-]) and InChIKey (GEBXQFAZHRJQCZ-UHFFFAOYSA-N) provide standardized representations for chemical databases.

Physicochemical Characteristics

Key physicochemical properties are summarized in Table 1. The molecular weight (169.18 g/mol) and lipophilic butyl chain suggest moderate solubility in organic solvents, while the polar nitro group may enhance crystalline packing. Though experimental data on melting/boiling points are unavailable, analogous nitro-pyrazoles typically exhibit melting points between 80–150°C, depending on substituent bulk.

Table 1: Physicochemical Properties of 1-Butyl-5-nitro-1H-pyrazole

PropertyValue
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
IUPAC Name1-butyl-5-nitropyrazole
SMILESCCCCN1C(=CC=N1)N+[O-]
InChIKeyGEBXQFAZHRJQCZ-UHFFFAOYSA-N
CAS Number1862485-03-7

Synthetic Methodologies and Analytical Characterization

Synthetic Routes

While the specific synthesis of 1-butyl-5-nitro-1H-pyrazole remains undocumented in public literature, pyrazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazines with 1,3-dielectrophiles (e.g., diketones, keto-esters)

  • Substitution Reactions: Post-synthetic modification of pre-formed pyrazole cores

TechniqueApplication
NMR SpectroscopyStructural elucidation
HPLCPurity assessment (>95% typical)
LC-MSMolecular weight confirmation
UPLCHigh-resolution separation

Applications in Drug Discovery and Development

Lead Compound Optimization

The nitro group serves as a synthetic handle for further derivatization:

  • Reduction to Amine: Catalytic hydrogenation could yield 5-amino derivatives for SAR studies

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at vacant ring positions

Material Science Applications

Nitro-pyrazoles exhibit potential as:

  • Energetic Materials: Due to high nitrogen content and oxidative groups

  • Coordination Complexes: Ligand for transition metals in catalysis.

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